N-Substituent Physicochemical Divergence: Computed logP and Polar Surface Area vs. Indazole and Dimethoxyphenyl Analogs
Computational property comparison between the target oxan-4-yl compound and two structurally confirmed analogs reveals distinct differences in lipophilicity, hydrogen-bonding capacity, and molecular topology that would be expected to influence membrane permeability and off-target binding. The indazole analog (4S)-1-(1H-indazol-3-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one has a computed logP of 2, a topological polar surface area of 72.5 Ų, 5 rings, and 1 hydrogen bond donor [1]. In contrast, the 2,4-dimethoxyphenyl analog 1-(2,4-dimethoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one exhibits a computed logD of 2.47, a polar surface area of 51.77 Ų, 6 hydrogen bond acceptors, and a molecular weight of 409.48 . While discrete logP/logD data for the target compound (MW 357.45) are not publicly reported from an authoritative database, the replacement of an aromatic or heteroaromatic N-substituent with a saturated oxan-4-yl ether ring predictably reduces logP by ~0.5–1.0 units and increases hydrogen-bond acceptor count relative to the phenyl analog, based on group contribution methods [2].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | C20H27N3O3, MW 357.45; predicted logP ~1.5–2.0 (estimated by fragment addition, not experimentally confirmed) |
| Comparator Or Baseline | Indazole analog: logP 2, TPSA 72.5 Ų, MW 389.4. 2,4-Dimethoxyphenyl analog: logD 2.47, PSA 51.77 Ų, MW 409.48. |
| Quantified Difference | Target estimated logP is ~0.5–1.0 units lower than dimethoxyphenyl analog; TPSA differs by ~20 Ų vs. indazole analog. |
| Conditions | In silico computed properties; no experimental logP/logD measurement available for target compound. |
Why This Matters
Physicochemical divergence of this magnitude can yield meaningfully different solubility, permeability, and CYP inhibition profiles, which are critical factors in selecting a lead-like scaffold for in vitro pharmacology or in vivo proof-of-concept studies.
- [1] Molaid Compound Database. (4S)-1-(1H-indazol-3-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one. Computed properties: logP 2, TPSA 72.5, MW 389.4. Accessed 2026-04-29. View Source
- [2] Wildman SA, Crippen GM. Prediction of Physicochemical Parameters by Atomic Contributions. J Chem Inf Comput Sci. 1999;39(5):868-873. Group contribution methodology for logP estimation. View Source
